Superior Predicted Lipophilicity (XLogP) of the Sulfanyl Derivative Over Sulfinyl and Sulfonyl Analogs
The target sulfanyl compound exhibits a computed XLogP of 2.0, indicating significantly higher lipophilicity compared to its oxidized analogs. The sulfinyl derivative has an XLogP of 0.6, and the sulfonyl derivative an XLogP of 0.7 [1][2]. This >3-fold numerical difference in partition coefficient suggests the sulfanyl form is substantially more membrane-permeable.
| Evidence Dimension | Lipophilicity (Computed partition coefficient XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 2.0 |
| Comparator Or Baseline | Sulfinyl analog (CID 53626287): XLogP = 0.6; Sulfonyl analog (CID 16775221): XLogP = 0.7 |
| Quantified Difference | XLogP difference: +1.4 vs. sulfinyl analog; +1.3 vs. sulfonyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Higher predicted lipophilicity directly correlates with enhanced passive membrane diffusion and potential blood-brain barrier penetration, making the sulfanyl compound a preferred candidate for CNS-targeted lead optimization where increased logP is desired.
- [1] PubChem. Compound Summary for CID 16775715: 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)propanoic acid. National Center for Biotechnology Information. Accessed May 6, 2026. View Source
- [2] PubChem. Computed Properties for CID 53626287: 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfinyl)propanoic acid. National Center for Biotechnology Information. Accessed May 6, 2026. View Source
